Chitoheptaose 7-hydrochloride

説明

Chitoheptaose 7-hydrochloride is a synthetic, complex carbohydrate derived from chitosan, a biopolymer obtained through the deacetylation of chitin. Chitin is a natural polymer found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. This compound is known for its high purity and is used primarily in research settings .

作用機序

Target of Action

Chitoheptaose 7-hydrochloride, a derivative of chitosan, primarily targets Reactive Oxygen Species (ROS) . It also interacts with plant tissues , enhancing growth and photosynthesis parameters .

Mode of Action

This compound exhibits antioxidant, anti-inflammatory, antiapoptotic, and cardioprotective activities . It interacts with its targets, leading to the enhancement of growth and photosynthesis parameters in wheat seedlings .

Result of Action

This compound has been shown to have antioxidant, anti-inflammatory, antiapoptotic, and cardioprotective effects . It significantly enhances the growth and photosynthesis parameters of wheat seedlings . In a rat myocarditis model, chitoheptaose showed better in vivo therapeutic effects by improving cardiac parameters, oxidative factors, inflammatory cytokines, and apoptotic factors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in plant tissue culture, the concentrations and forms of chitosan employed, and the influence of chitosan on other plant parameters during in vitro culture are important factors

生化学分析

Biochemical Properties

Chitoheptaose 7-hydrochloride has been found to interact with various biomolecules in biochemical reactions. It functions as an immunomodulator, effectively regulating immune responses and fortifying the body’s defense mechanisms

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to enhance the growth and photosynthesis parameters of wheat seedlings . In a rat myocarditis model, it was observed to improve cardiac parameters, inflammatory cytokines, oxidative factors, and apoptotic factors .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been found to have antioxidant, anti-inflammatory, and antiapoptotic activities . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a rat myocarditis model, it showed significant therapeutic effects by improving cardiac parameters, inflammatory cytokines, oxidative factors, and apoptotic factors . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

準備方法

Synthetic Routes and Reaction Conditions

Chitoheptaose 7-hydrochloride can be synthesized through a one-pot chemoenzymatic route. This involves the specific transglycosylation of chitopentaose and chitobiose using a chitinase-template . The reaction conditions typically involve the use of water as a solvent and a mutant chitinase with lower hydrolyzing activity to facilitate the transglycosylation process .

Industrial Production Methods

Industrial production of this compound involves modern separation technologies such as integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange . These methods ensure high purity and yield of the final product.

化学反応の分析

Types of Reactions

Chitoheptaose 7-hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction . The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of chitoheptaose, which can be used in different scientific and industrial applications .

科学的研究の応用

Chitoheptaose 7-hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in synthetic chemistry for the preparation of other complex carbohydrates.

Medicine: Investigated for its cardioprotective properties and its potential use in treating myocarditis.

Industry: Applied in agriculture to promote the growth and photosynthesis parameters of plants.

類似化合物との比較

Similar Compounds

Chitopentaose: A shorter chain chitooligosaccharide with similar biological activities.

Chitobiose: A disaccharide derived from chitin with applications in synthetic chemistry.

Uniqueness

Chitoheptaose 7-hydrochloride is unique due to its longer chain length, which enhances its biological activities compared to shorter chitooligosaccharides. Its high purity and specific synthesis methods also make it a valuable compound for research and industrial applications .

生物活性

Chitoheptaose 7-hydrochloride, a derivative of chitin, is gaining attention for its biological activities, particularly in immunomodulation and potential therapeutic applications. This article synthesizes recent findings on its biological activity, focusing on its interactions with immune receptors and its protective effects in various models.

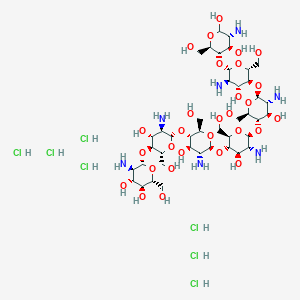

Chemical Structure and Properties

Chitoheptaose is composed of seven N-acetylglucosamine units linked by β(1→4) glycosidic bonds. The hydrochloride form enhances its solubility, making it more bioavailable for biological assays. The molecular weight of chitoheptaose hydrochloride is approximately 1,000 Da.

Biological Activity Overview

-

Immunomodulatory Effects

- Chitoheptaose has been identified as a ligand for Toll-like receptor 2 (TLR2), which plays a crucial role in the innate immune response. In vitro studies have shown that chitoheptaose can activate immune cells, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

- The compound exhibits varying degrees of immunostimulatory activity compared to other chitin oligomers (e.g., hexaose and octaose). Specifically, while hexaose shows limited activation, chitoheptaose demonstrates a moderate response in activating TLR2 and TLR4 pathways .

-

Protective Effects in Sepsis Models

- In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with chitoheptaose significantly improved survival rates. Mice treated with 250 µg of chitoheptaose showed an 89% survival rate over seven days compared to an 80% mortality rate in untreated controls .

- The protective mechanism appears to be linked to the modulation of the cytokine storm typically associated with sepsis. Plasma analysis revealed that chitoheptaose treatment reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α at both early (6 hours) and late (48 hours) time points post-surgery .

Table 1: Summary of Biological Activities of Chitoheptaose

Case Studies

Several studies have highlighted the effectiveness of chitoheptaose in clinical settings:

- Case Study 1 : A study involving murine models demonstrated that administration of chitoheptaose before CLP surgery resulted in a marked decrease in mortality rates and improved overall health indicators post-sepsis .

- Case Study 2 : In vitro studies using human THP-1 cells showed that chitoheptaose could enhance the expression of surface markers associated with immune activation, indicating its potential as an immunotherapeutic agent .

特性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;heptahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H79N7O29.7ClH/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37;;;;;;;/h8-42,50-65H,1-7,43-49H2;7*1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+;;;;;;;/m1......./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILROFQEQZNQLF-PHLWITABSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H86Cl7N7O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。